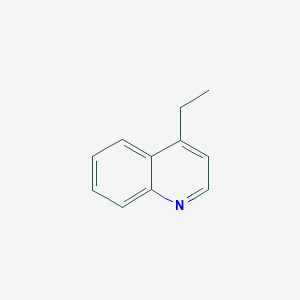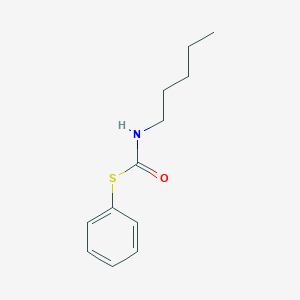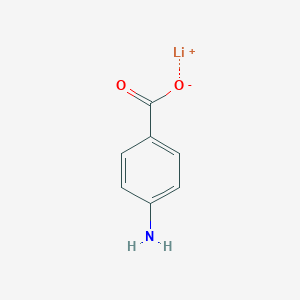![molecular formula C36H20N2O4 B097317 2-[(3Z)-3-[(Z)-[3-(1,3-dioxoinden-2-ylidene)inden-1-ylidene]hydrazinylidene]inden-1-ylidene]indene-1,3-dione CAS No. 15255-40-0](/img/structure/B97317.png)
2-[(3Z)-3-[(Z)-[3-(1,3-dioxoinden-2-ylidene)inden-1-ylidene]hydrazinylidene]inden-1-ylidene]indene-1,3-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(3Z)-3-[(Z)-[3-(1,3-dioxoinden-2-ylidene)inden-1-ylidene]hydrazinylidene]inden-1-ylidene]indene-1,3-dione, also known as DII, is a synthetic compound that has gained attention in scientific research due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of 2-[(3Z)-3-[(Z)-[3-(1,3-dioxoinden-2-ylidene)inden-1-ylidene]hydrazinylidene]inden-1-ylidene]indene-1,3-dione is not fully understood. However, it is believed to function as an electron acceptor due to its unique molecular structure, which contains multiple conjugated pi systems that can readily accept electrons.
Biochemical and Physiological Effects:
There is limited information on the biochemical and physiological effects of this compound. However, studies have shown that it is not toxic to cells and does not exhibit any significant cytotoxicity.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-[(3Z)-3-[(Z)-[3-(1,3-dioxoinden-2-ylidene)inden-1-ylidene]hydrazinylidene]inden-1-ylidene]indene-1,3-dione in lab experiments is its ease of synthesis. It can be synthesized using relatively simple and inexpensive starting materials. However, one limitation is its limited solubility in common organic solvents, which can make it difficult to work with in certain applications.
Zukünftige Richtungen
There are several future directions for research on 2-[(3Z)-3-[(Z)-[3-(1,3-dioxoinden-2-ylidene)inden-1-ylidene]hydrazinylidene]inden-1-ylidene]indene-1,3-dione. One area of interest is its potential as a component in organic solar cells. Further studies are needed to optimize its performance and improve its efficiency. Another area of research is its potential as a fluorescent probe for the detection of metal ions. Additional studies are needed to determine its selectivity and sensitivity towards different metal ions. Finally, there is a need for more studies on the biochemical and physiological effects of this compound to determine its safety for use in various applications.
Synthesemethoden
2-[(3Z)-3-[(Z)-[3-(1,3-dioxoinden-2-ylidene)inden-1-ylidene]hydrazinylidene]inden-1-ylidene]indene-1,3-dione can be synthesized through a multistep process involving the reaction of 2,2'-dihydroxy-1,1'-binaphthalene-6,6'-dicarboxylic acid with hydrazine hydrate and 1,3-dioxoindan-2-carboxylic acid. The resulting product is then subjected to a cyclization reaction to form this compound.
Wissenschaftliche Forschungsanwendungen
2-[(3Z)-3-[(Z)-[3-(1,3-dioxoinden-2-ylidene)inden-1-ylidene]hydrazinylidene]inden-1-ylidene]indene-1,3-dione has been studied for its potential applications in various fields such as organic electronics, optoelectronics, and photovoltaics. It has been found to exhibit excellent electron-accepting properties, making it a promising candidate for use in organic solar cells. This compound has also been investigated for its potential as a fluorescent probe for the detection of metal ions in aqueous solutions.
Eigenschaften
| 15255-40-0 | |
Molekularformel |
C36H20N2O4 |
Molekulargewicht |
544.6 g/mol |
IUPAC-Name |
2-[(3Z)-3-[(Z)-[3-(1,3-dioxoinden-2-ylidene)inden-1-ylidene]hydrazinylidene]inden-1-ylidene]indene-1,3-dione |
InChI |
InChI=1S/C36H20N2O4/c39-33-23-13-5-6-14-24(23)34(40)31(33)27-17-29(21-11-3-1-9-19(21)27)37-38-30-18-28(20-10-2-4-12-22(20)30)32-35(41)25-15-7-8-16-26(25)36(32)42/h1-16H,17-18H2/b37-29-,38-30- |
InChI-Schlüssel |
LCQKNYFBYJSFIM-LXWJVXQLSA-N |
Isomerische SMILES |
C1/C(=N/N=C/2\C3=CC=CC=C3C(=C4C(=O)C5=CC=CC=C5C4=O)C2)/C6=CC=CC=C6C1=C7C(=O)C8=CC=CC=C8C7=O |
SMILES |
C1C(=C2C(=O)C3=CC=CC=C3C2=O)C4=CC=CC=C4C1=NN=C5CC(=C6C(=O)C7=CC=CC=C7C6=O)C8=CC=CC=C58 |
Kanonische SMILES |
C1C(=C2C(=O)C3=CC=CC=C3C2=O)C4=CC=CC=C4C1=NN=C5CC(=C6C(=O)C7=CC=CC=C7C6=O)C8=CC=CC=C58 |
Synonyme |
3,3''-Azinobis(Δ1,2'-biindane-1',3'-dione) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




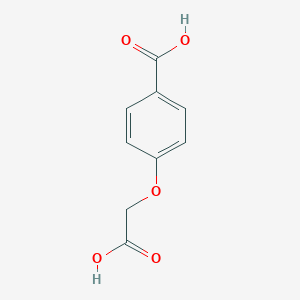
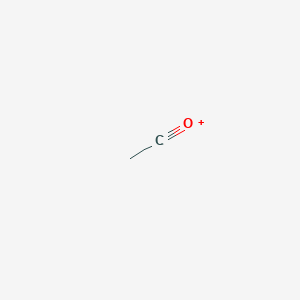
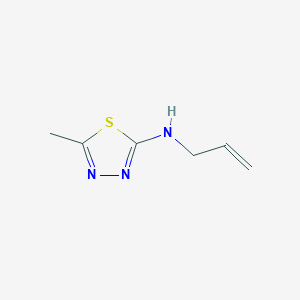
![2,7-Dimethylcinnolino[5,4,3-cde]cinnoline](/img/structure/B97244.png)



